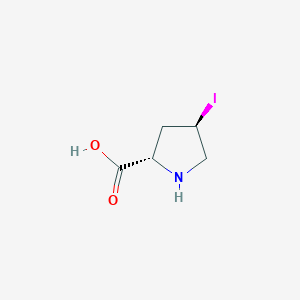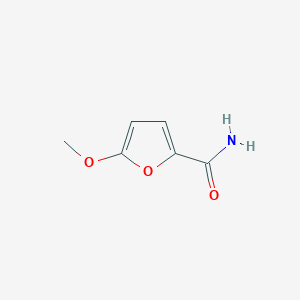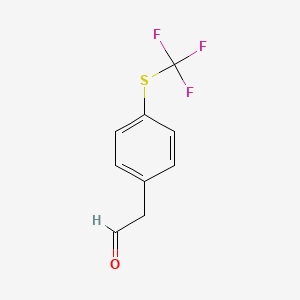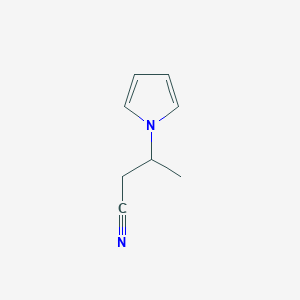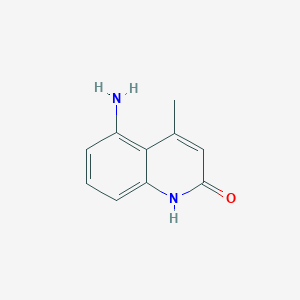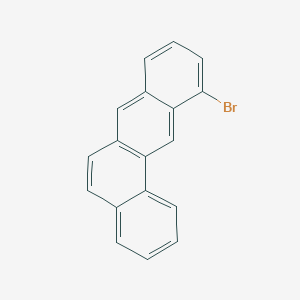
11-Bromotetraphene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
11-Bromotetraphene is an organic compound with the molecular formula C18H11Br . It is a derivative of tetraphene, where a bromine atom is substituted at the 11th position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 11-Bromotetraphene typically involves bromination of tetraphene. One common method is the bromination of tetraphene using bromine in the presence of a catalyst such as iron or aluminum chloride. The reaction is carried out under controlled conditions to ensure selective bromination at the 11th position .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using automated reactors to ensure consistency and efficiency. The use of advanced purification techniques such as recrystallization and chromatography is essential to obtain high-purity this compound suitable for various applications .
Chemical Reactions Analysis
Types of Reactions: 11-Bromotetraphene undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: It can participate in redox reactions, leading to the formation of various oxidized or reduced derivatives.
Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form larger polycyclic structures.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted tetraphene derivatives, while oxidation can produce tetraphene quinones .
Scientific Research Applications
11-Bromotetraphene has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex polycyclic aromatic hydrocarbons.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs) .
Mechanism of Action
The mechanism of action of 11-Bromotetraphene and its derivatives involves interactions with various molecular targets. For instance, in biological systems, it may interact with cellular proteins and enzymes, leading to alterations in cellular functions. The exact pathways and targets depend on the specific derivative and its application .
Comparison with Similar Compounds
Tetraphene: The parent compound without the bromine substitution.
11-Chlorotetraphene: A similar compound with a chlorine atom instead of bromine.
11-Iodotetraphene: A similar compound with an iodine atom instead of bromine.
Comparison: 11-Bromotetraphene is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and physical properties compared to its analogs. For example, the bromine atom can participate in specific substitution reactions that chlorine or iodine may not favor, making this compound a valuable intermediate in organic synthesis .
Properties
Molecular Formula |
C18H11Br |
|---|---|
Molecular Weight |
307.2 g/mol |
IUPAC Name |
11-bromobenzo[a]anthracene |
InChI |
InChI=1S/C18H11Br/c19-18-7-3-5-13-10-14-9-8-12-4-1-2-6-15(12)16(14)11-17(13)18/h1-11H |
InChI Key |
PBXPHPPHRQYGIJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=C4C(=C3)C=CC=C4Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


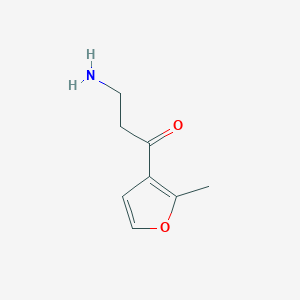
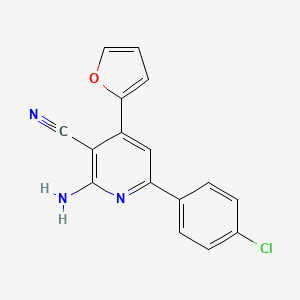

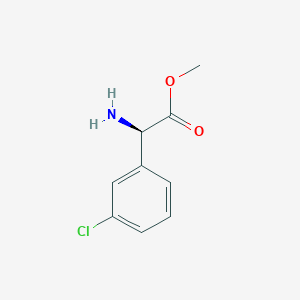
![6-{[(Tert-butyldimethylsilyl)oxy]methyl}oxan-3-one](/img/structure/B12855839.png)
![Sulfoxonium, [(5S)-5-[[(1,1-dimethylethoxy)carbonyl]amino]-2,6-dioxo-6-(phenylmethoxy)hexyl]dimethyl-, inner salt](/img/structure/B12855846.png)
